molecular formula C8H5FN2O2 B7776967 7-fluoro-3-(hydroxyamino)indol-2-one

7-fluoro-3-(hydroxyamino)indol-2-one

Cat. No.: B7776967
M. Wt: 180.14 g/mol
InChI Key: NTVMSTRPGVBVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized chemical laboratories with stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(hydroxyimino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Fluoro-3-(hydroxyimino)indolin-2-one is primarily used in proteomics research . It serves as a specialty product for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in:

    Chemistry: Studying chemical reactions and interactions at the molecular level.

    Biology: Investigating protein functions and interactions in biological systems.

    Medicine: Exploring potential therapeutic targets and mechanisms.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins, influencing their function and activity. The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindole: Shares the fluorinated indole structure but lacks the oxime group.

    3-Hydroxyiminoindolin-2-one: Similar structure but without the fluorine atom.

    Indolin-2-one: The parent compound without the fluorine and oxime groups.

Uniqueness

7-Fluoro-3-(hydroxyimino)indolin-2-one is unique due to the presence of both the fluorine atom and the hydroxyimino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

7-fluoro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMSTRPGVBVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C(=C1)F)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C(=C1)F)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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